![molecular formula C16H9ClFNO2 B5058362 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5058362.png)
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been extensively studied in scientific research for its potential therapeutic applications in treating cystic fibrosis and other related diseases.
Wirkmechanismus
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile binds to the regulatory domain of the CFTR chloride channel, preventing its activation by cyclic AMP (cAMP) and other signaling molecules. This results in the inhibition of chloride ion transport across epithelial cell membranes, which is a hallmark of cystic fibrosis and related diseases.
Biochemical and Physiological Effects:
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride secretion in airway epithelial cells, the reduction of mucus viscosity in the airways of cystic fibrosis patients, and the improvement of lung function in animal models of cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile is its high potency and selectivity for the CFTR chloride channel, which allows for specific and reversible inhibition of CFTR activity in a variety of experimental settings. However, one limitation of this compound is its potential off-target effects on other ion channels and transporters, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile, including the development of more potent and selective CFTR inhibitors, the investigation of the role of CFTR in other physiological processes beyond chloride transport, and the exploration of novel therapeutic strategies for cystic fibrosis and related diseases based on CFTR inhibition. Additionally, the use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile as a tool for studying the regulation of other ion channels and transporters may have broader implications for understanding the mechanisms of ion transport in health and disease.
Synthesemethoden
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 6-chloro-1,3-benzodioxole with 4-fluorobenzaldehyde, followed by the addition of acrylonitrile and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been widely used in scientific research as a tool to study the function and regulation of the CFTR chloride channel. This compound has been shown to inhibit the activity of CFTR in a reversible and dose-dependent manner, making it a valuable tool for investigating the role of CFTR in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-14-7-16-15(20-9-21-16)6-11(14)5-12(8-19)10-1-3-13(18)4-2-10/h1-7H,9H2/b12-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJWLTCVQUSNBT-XGICHPGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.